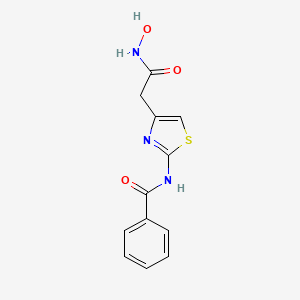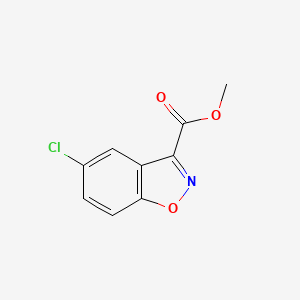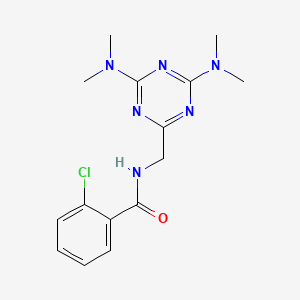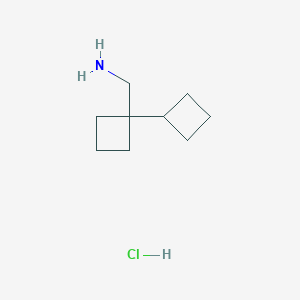
N-(4-Hydroxycarbamoylmethyl-thiazol-2-yl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-Hydroxycarbamoylmethyl-thiazol-2-yl)-benzamide” is a chemical compound that has been mentioned in various contexts in the BindingDB database . It is a component of several larger molecules, including “Quinoxaline-2-carboxylic acid (4-hydroxycarbamoylmethyl-thiazol-2-yl)-amide” and "2-[1-(4-Chloro-benzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-hydroxycarbamoylmethyl-thiazol-2-yl)-acetamide" .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzamide group, a thiazol-2-yl group, and a hydroxycarbamoylmethyl group . These groups are likely involved in its interactions with other molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the available resources .Aplicaciones Científicas De Investigación
Antimicrobial Applications
N-(4-Hydroxycarbamoylmethyl-thiazol-2-yl)-benzamide derivatives have been synthesized and evaluated for their antimicrobial properties. A study by Bikobo et al. (2017) synthesized a series of thiazole derivatives, showing significant antimicrobial activity against Gram-positive, Gram-negative bacterial strains, and fungal strains, with some compounds exceeding the potency of reference drugs (Bikobo et al., 2017). Similarly, Narayana et al. (2004) prepared thiazole benzamide derivatives that exhibited promising antifungal activities (Narayana et al., 2004).
Anticancer and Biological Activity
Research has also explored the potential anticancer properties of this compound derivatives. Rizk et al. (2021) investigated metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, which showed significant anticancer activity against human colon carcinoma cells (HCT-116), pointing to potential therapeutic applications (Rizk et al., 2021). Additionally, Tiwari et al. (2017) synthesized compounds with thiadiazole and benzamide groups, demonstrating notable anticancer activity in vitro against several cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer (Tiwari et al., 2017).
Chemical Synthesis and Sensor Applications
Beyond biomedical applications, this compound derivatives have been utilized in chemical synthesis and as sensors. Qian et al. (2017) reported a metal- and reagent-free synthesis method for benzothiazoles and thiazolopyridines from thioamides, highlighting the compound's role in facilitating chemical transformations (Qian et al., 2017). Moreover, Vazifekhoran et al. (2023) synthesized a derivative used as a neutral ionophore in chromium(III) sensors, showing potential for monitoring chromium levels in pharmaceutical samples (Vazifekhoran et al., 2023).
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-[2-(hydroxyamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-10(15-18)6-9-7-19-12(13-9)14-11(17)8-4-2-1-3-5-8/h1-5,7,18H,6H2,(H,15,16)(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDYQWDQLZFIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2667999.png)
![3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid](/img/structure/B2668000.png)

![1-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2668003.png)

![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-pentyl-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2668006.png)

![1,5-bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2668012.png)

![N-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B2668015.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine](/img/structure/B2668016.png)
![N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2668017.png)
